molecular formula C9H8F4O B2420894 1-[3-Fluoro-5-(trifluoromethyl)phenyl]ethanol CAS No. 880094-00-8

1-[3-Fluoro-5-(trifluoromethyl)phenyl]ethanol

Cat. No.: B2420894
CAS No.: 880094-00-8
M. Wt: 208.156
InChI Key: XODJGUXJHGDPTL-UHFFFAOYSA-N
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Description

1-[3-Fluoro-5-(trifluoromethyl)phenyl]ethanol is an organic compound with the molecular formula C9H8F4O. It is characterized by the presence of a fluoro and trifluoromethyl group attached to a phenyl ring, along with an ethanol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a radical initiator.

Industrial Production Methods: Industrial production of this compound may involve large-scale radical trifluoromethylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-[3-Fluoro-5-(trifluoromethyl)phenyl]ethanol undergoes various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

Major Products:

    Oxidation: Formation of 1-[3-Fluoro-5-(trifluoromethyl)phenyl]acetaldehyde or 1-[3-Fluoro-5-(trifluoromethyl)phenyl]acetic acid.

    Reduction: Formation of 1-[3-Fluoro-5-(trifluoromethyl)phenyl]ethane.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[3-Fluoro-5-(trifluoromethyl)phenyl]ethanol involves its interaction with specific molecular targets and pathways. The presence of the fluoro and trifluoromethyl groups enhances the compound’s ability to interact with hydrophobic pockets in proteins and enzymes, thereby modulating their activity. This can lead to changes in cellular signaling pathways and metabolic processes .

Properties

IUPAC Name

1-[3-fluoro-5-(trifluoromethyl)phenyl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F4O/c1-5(14)6-2-7(9(11,12)13)4-8(10)3-6/h2-5,14H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XODJGUXJHGDPTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC(=C1)F)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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